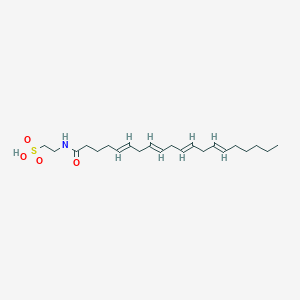

N-(5,8,11,14-Eicosatetraenoyl)taurine

Übersicht

Beschreibung

N-(5,8,11,14-Eicosatetraenoyl)taurine: is a bioactive compound belonging to the family of fatty acid amides. It is known for its significant biological activities and potential therapeutic applications. This compound is derived from the conjugation of taurine, an amino sulfonic acid, with eicosatetraenoic acid, a polyunsaturated fatty acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,8,11,14-Eicosatetraenoyl)taurine typically involves the reaction of taurine with eicosatetraenoic acid. The process can be carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: N-(5,8,11,14-Eicosatetraenoyl)taurine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into saturated derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield eicosatetraenoic acid derivatives, while reduction can produce saturated fatty acid amides.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanisms of Action:

- ETT exhibits neuroprotective properties similar to those of taurine. It has been shown to suppress glutamate-induced excitotoxicity, which is a significant contributor to neuronal cell death in various neurodegenerative diseases .

- The compound may inhibit calcium influx through voltage-gated calcium channels, thereby reducing oxidative stress and apoptosis in neuronal cells .

Case Studies:

- In vitro studies using primary neuronal cultures demonstrated that ETT pre-treatment significantly reduced cell death in response to excitotoxic agents like glutamate. This suggests its potential use in treating conditions such as Alzheimer's disease and other forms of dementia .

Anti-inflammatory Properties

Mechanisms of Action:

- ETT may play a role in modulating inflammatory responses by inhibiting the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators. This dual action can help mitigate tissue damage during inflammatory processes .

Clinical Implications:

- The anti-inflammatory effects of ETT could be beneficial in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Research indicates that taurine derivatives can reduce markers of inflammation in animal models .

Metabolic Regulation

Mechanisms of Action:

- ETT has been linked to improved metabolic profiles, particularly in conditions associated with insulin resistance and obesity. The compound may enhance glucose uptake and utilization by skeletal muscle cells, thereby improving insulin sensitivity .

Case Studies:

- Animal studies have shown that ETT supplementation leads to significant reductions in blood glucose levels and improvements in lipid profiles, indicating its potential as an adjunct therapy for diabetes management .

Cardiovascular Health

Mechanisms of Action:

- Similar to taurine, ETT may exert cardioprotective effects by reducing oxidative stress and improving endothelial function. It could also help regulate calcium homeostasis in cardiac myocytes, which is crucial for maintaining heart rhythm and function .

Clinical Applications:

- There is growing interest in using ETT for managing heart failure and other cardiovascular diseases due to its ability to improve cardiac contractility and reduce hypertrophy in response to stressors .

Antioxidant Activity

Mechanisms of Action:

- ETT demonstrates antioxidant properties that can protect cells from oxidative damage. It neutralizes free radicals and enhances the body’s antioxidant defenses, potentially reducing the risk of chronic diseases related to oxidative stress .

Research Findings:

- Studies have indicated that ETT can significantly lower levels of reactive oxygen species (ROS) in cellular models exposed to oxidative stressors, suggesting its utility as a dietary supplement or therapeutic agent for oxidative stress-related conditions .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | Inhibits glutamate-induced excitotoxicity | Reduces neuronal cell death |

| Anti-inflammation | Modulates cytokine production | Mitigates tissue damage during inflammation |

| Metabolic regulation | Enhances glucose uptake | Improves insulin sensitivity |

| Cardiovascular health | Reduces oxidative stress | Improves heart function and reduces hypertrophy |

| Antioxidant activity | Neutralizes free radicals | Protects against oxidative damage |

Wirkmechanismus

The mechanism of action of N-(5,8,11,14-Eicosatetraenoyl)taurine involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular signaling pathways by binding to receptors or enzymes involved in inflammation and oxidative stress. The compound may also influence membrane fluidity and stability, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(5,8,11,14-Eicosatetraenoyl)ethanolamine: Another fatty acid amide with similar biological activities.

N-(5,8,11,14-Eicosatetraenoyl)glycine: A related compound with distinct pharmacological properties.

N-(5,8,11,14-Eicosatetraenoyl)serine: Known for its role in cellular signaling and neuroprotection.

Uniqueness: N-(5,8,11,14-Eicosatetraenoyl)taurine is unique due to its specific conjugation with taurine, which imparts distinct biological activities and potential therapeutic benefits. Its ability to modulate multiple pathways and targets makes it a valuable compound for research and development.

Biologische Aktivität

N-(5,8,11,14-Eicosatetraenoyl)taurine, also known as N-arachidonoyl taurine, is a bioactive compound derived from arachidonic acid and taurine. This compound has garnered attention due to its potential roles in various biological processes, particularly in inflammation and neuroprotection. This article will delve into its biological activity, supported by research findings, case studies, and data tables.

- Chemical Formula : C22H37NO4S

- Molecular Weight : 429.59 g/mol

- CAS Number : 679834-28-7

This compound is involved in the modulation of inflammatory responses through its interaction with lipoxygenases (LOXs), which are enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive lipid mediators. Specifically, it is associated with the following mechanisms:

- Production of Eicosanoids : The compound can influence the production of eicosanoids through LOX pathways, which are critical mediators in inflammatory processes .

- Regulation of Platelet Function : Studies indicate that products generated from arachidonic acid metabolism can modulate platelet aggregation and function .

- Neuroprotective Effects : this compound has been linked with neuroprotective properties that may be beneficial in neurodegenerative diseases .

Inflammation and Immune Response

Research has shown that this compound can modulate inflammatory responses by regulating the expression of pro-inflammatory cytokines. For instance:

- Case Study : In a study involving mouse models of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, indicating an anti-inflammatory effect .

Neuroprotection

The compound has demonstrated potential neuroprotective effects through:

- Reduction of Oxidative Stress : It may help reduce oxidative stress markers in neuronal cells.

- Promotion of Cell Survival : In vitro studies have indicated that this compound promotes survival in neuronal cell cultures exposed to neurotoxic agents .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several key findings:

Eigenschaften

IUPAC Name |

2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H,25,26,27)/b7-6+,10-9+,13-12+,16-15+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYSWCRLRYOPO-CGRWFSSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NCCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.